2,6-diamino-4-(2,5-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-diamino-4-(2,5-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of thiopyran derivatives This compound is characterized by the presence of two amino groups, two methoxy groups, and two cyano groups attached to a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2,5-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiopyran ring: This step involves the cyclization of a suitable precursor, such as a dithioester or a thioketone, under acidic or basic conditions.
Introduction of the amino groups: The amino groups can be introduced through nucleophilic substitution reactions using amines or ammonia.
Introduction of the methoxy groups: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of the cyano groups: The cyano groups can be introduced through cyanation reactions using cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-(2,5-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino, methoxy, and cyano groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.
Substitution: Amines, ammonia, methyl iodide, dimethyl sulfate, cyanogen bromide, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-diamino-4-(2,5-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(2,5-dimethoxy
Properties
Molecular Formula |
C15H14N4O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,6-diamino-4-(2,5-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H14N4O2S/c1-20-8-3-4-12(21-2)9(5-8)13-10(6-16)14(18)22-15(19)11(13)7-17/h3-5,13H,18-19H2,1-2H3 |
InChI Key |
KDLXONYGKWHPLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(SC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
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